molecular formula C12H22ClNO2S B7981799 acetic acid, [[[(1R)-octahydro-2H-quinolizin-1-yl]methyl]thio]-, hydrochloride

acetic acid, [[[(1R)-octahydro-2H-quinolizin-1-yl]methyl]thio]-, hydrochloride

Cat. No.: B7981799
M. Wt: 279.83 g/mol
InChI Key: HCPABEVSSZPVLR-JMFXEUCVSA-N
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Description

Acetic acid, [[[(1R)-octahydro-2H-quinolizin-1-yl]methyl]thio]-, hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an acetic acid moiety linked to a quinolizidine derivative through a thioether bond, and it exists as a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [[[(1R)-octahydro-2H-quinolizin-1-yl]methyl]thio]-, hydrochloride typically involves multiple steps:

    Formation of the Quinolizidine Derivative: The starting material, a quinolizidine derivative, is synthesized through a series of reactions including hydrogenation and cyclization.

    Thioether Formation: The quinolizidine derivative is then reacted with a thiol compound under specific conditions to form the thioether linkage.

    Acetylation: The resulting thioether is acetylated using acetic anhydride or acetyl chloride in the presence of a base to introduce the acetic acid moiety.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale hydrogenation reactors: for the formation of the quinolizidine derivative.

    Continuous flow reactors: for the thioether formation and acetylation steps to ensure consistent product quality and yield.

    Crystallization techniques: to isolate the hydrochloride salt in pure form.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [[[(1R)-octahydro-2H-quinolizin-1-yl]methyl]thio]-, hydrochloride can undergo various types of chemical reactions:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the acetic acid moiety or to modify the quinolizidine ring.

    Substitution: The acetic acid moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Quinolizidine Derivatives: From reduction reactions.

    Substituted Acetic Acid Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, acetic acid, [[[(1R)-octahydro-2H-quinolizin-1-yl]methyl]thio]-, hydrochloride is studied for its potential biological activities. It may interact with specific enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating certain diseases or conditions due to its unique mechanism of action.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for various applications.

Mechanism of Action

The mechanism of action of acetic acid, [[[(1R)-octahydro-2H-quinolizin-1-yl]methyl]thio]-, hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, [[[(1R)-octahydro-2H-quinolizin-1-yl]methyl]thio]-, sulfate
  • Acetic acid, [[[(1R)-octahydro-2H-quinolizin-1-yl]methyl]thio]-, nitrate

Uniqueness

Compared to similar compounds, acetic acid, [[[(1R)-octahydro-2H-quinolizin-1-yl]methyl]thio]-, hydrochloride has unique properties due to the presence of the hydrochloride salt. This can influence its solubility, stability, and reactivity, making it suitable for specific applications where other salts may not be as effective.

Properties

IUPAC Name

2-[[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methylsulfanyl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2S.ClH/c14-12(15)9-16-8-10-4-3-7-13-6-2-1-5-11(10)13;/h10-11H,1-9H2,(H,14,15);1H/t10-,11?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPABEVSSZPVLR-JMFXEUCVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CSCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@H](C2C1)CSCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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